molecular formula C15H25NO B3064919 alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol CAS No. 25394-37-0

alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol

Cat. No.: B3064919
CAS No.: 25394-37-0
M. Wt: 235.36 g/mol
InChI Key: OOBZDMZDFWDBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Identification alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol (CAS: 25394-37-0) is a substituted benzyl alcohol derivative with the molecular formula C₁₅H₂₅NO and a molecular weight of 235.36 g/mol . Structurally, it features a benzyl alcohol core (C₆H₅-CH₂-OH) modified by a methylpentylaminoethyl group (-CH(CH₃)-CH₂-NH-CH₂-CH(CH₂CH₂CH₃)) at the alpha position.

Properties

IUPAC Name

2-[methyl(pentyl)amino]-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-5-9-12-16(3)13(2)15(17)14-10-7-6-8-11-14/h6-8,10-11,13,15,17H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBZDMZDFWDBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)C(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403962
Record name alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25394-37-0
Record name alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol involves several steps. One common synthetic route includes the reaction of benzyl chloride with 1-(methylpentylamino)ethanol under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Scientific Research Applications of Alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol

This compound, a chemical compound with the molecular formula C15H25NOC_{15}H_{25}NO, has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also known under different names depending on the specific industrial application .

Chemical Synthesis

  • Intermediate in Organic Synthesis this compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Reactions This compound participates in several chemical reactions, such as oxidation, reduction, and nucleophilic substitution.
    • Oxidation It can be oxidized into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
    • Reduction Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Substitution The benzyl alcohol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
    • These reactions often involve acidic or basic catalysts, with solvents like dichloromethane or toluene, and controlled temperatures to optimize reaction rates and yields.

Biological Applications

  • Antimicrobial and Anti-inflammatory Properties The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Interaction with Molecular Targets this compound interacts with specific molecular targets and pathways, acting as a ligand for certain receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Medical Research

  • Precursor for Drug Development Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
  • Excretion Studies Excretion studies of ephedrine-related drugs, including alpha-(1-(Methylamino)ethyl)benzyl alcohol, help understand the metabolic yields in urine .

Industrial Applications

  • Production of Specialty Chemicals It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
  • Defoaming Agent Benzyl alcohol, a related compound, is used as a defoaming and antimicrobial agent in oral care compositions. It is often combined with foam-reducing flavors like essential oils (e.g., vanillin, sage, peppermint oil) to enhance the defoaming effect . The use of benzyl alcohol in this context helps reduce foam formation during manufacturing, improving mixing processes and the quality of the final product .

Comparison with Similar Compounds

Key Observations :

  • The methylpentylaminoethyl group in the target compound increases its molecular weight by ~70 g/mol compared to ephedrine and pseudoephedrine, likely reducing volatility and enhancing lipid solubility .
  • alpha-Methylbenzyl alcohol, with a simpler methyl substitution, has a lower molecular weight and higher acute oral toxicity (LD₅₀ = 500 mg/kg) .

Stability and Reactivity

  • alpha-Methylbenzyl alcohol : Reacts violently with strong oxidizers, acids, and bases .
  • Ephedrine : Stable under standard conditions but degrades upon prolonged exposure to light or moisture .
  • Target Compound: The bulky methylpentylaminoethyl group may sterically hinder reactions at the hydroxyl group, improving stability in acidic or oxidative environments.

Biological Activity

Alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl alcohol moiety, which has been associated with various biological activities. The compound's structure can influence its interactions with biological systems, impacting its efficacy and safety.

Research indicates that the benzyl alcohol functionality plays a crucial role in the biological activity of related compounds. For instance, studies on analogues have shown that modifications to the benzyl group can significantly alter antiparasitic activity against pathogens such as Leishmania species. The structure-activity relationship (SAR) suggests that lipophilic components near the benzylic position enhance binding affinity to target proteins in parasites, thereby improving potency and selectivity .

Biological Activities

Case Study 1: Antiparasitic Efficacy

A study focused on the SAR of benzyl alcohol derivatives found that specific modifications led to enhanced antiparasitic activity against Trypanosoma cruzi and Leishmania species. The findings suggested that the optimal structural features included branched alkyl groups and specific functional groups that increased potency without significantly raising toxicity levels .

Case Study 2: Toxicological Assessment

A comprehensive hazard summary indicated that prolonged exposure to alpha-methylbenzyl alcohol could result in severe health implications, including potential kidney damage and reproductive harm . This underscores the importance of understanding the toxicological profiles when evaluating the therapeutic potential of such compounds.

Data Tables

Biological Activity IC50 (μM) Selectivity Index (SI)
Leishmania brasiliensis5.9High
Trypanosoma cruzi17.1Moderate
Cytotoxicity (RAW cells)VariesDependent on structure

Q & A

Basic Identification and Structural Confirmation

Q: What analytical methods are recommended to confirm the structural identity of alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol (CAS 25394-37-0)? A: Use a combination of NMR spectroscopy (¹H/¹³C) to resolve the benzyl alcohol moiety and the methylpentylamino side chain, with particular attention to coupling patterns for stereochemical analysis. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C₁₅H₂₅NO, MW 235.36 g/mol) . For crystalline samples, X-ray crystallography can resolve stereochemical ambiguities. Cross-reference spectral data with analogs like p,α-dimethylbenzyl alcohol (e.g., JECFA/ECHA databases) to validate functional group assignments .

Synthesis and Purification Strategies

Q: What synthetic routes are reported for preparing this compound, and how can purity be optimized? A: The compound is likely synthesized via reductive amination of a ketone precursor with methylpentylamine, followed by benzyl alcohol functionalization. Use HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) to monitor reaction progress and achieve ≥98% purity. For scale-up, consider column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like unreacted amines or residual solvents .

Stability and Storage Conditions

Q: What conditions are optimal for long-term storage to prevent degradation? A: Store under inert atmosphere (N₂/Ar) at -20°C in amber glass vials to minimize oxidation of the benzyl alcohol group. Avoid aqueous solutions due to potential hydrolysis of the aminoethyl moiety. For solid samples, lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Regularly test stability via TLC or UPLC-UV to detect degradation products like aldehydes or secondary amines .

Advanced Stereochemical Analysis

Q: How can stereoisomerism in the methylpentylamino side chain affect biological activity, and what methods resolve this? A: The chiral center at the aminoethyl group may influence receptor binding (e.g., dopamine or adrenergic receptors, as seen in related compounds like ephedrine hydrochloride) . Use chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis with cyclodextrin additives to separate enantiomers. Compare experimental optical rotation values with literature data for epimeric analogs (e.g., ±1-phenylethanol) to assign configurations .

Pharmacological Activity Assessment

Q: What in vitro assays are suitable for evaluating the compound’s neuropharmacological potential? A: Prioritize radioligand binding assays targeting dopamine D₂ or serotonin receptors, given structural similarities to antipsychotic prodrugs (e.g., 4-fluorophenylethyl-piperidinemethanol derivatives) . For functional activity, use cAMP accumulation assays in transfected HEK293 cells. Include positive controls like clozapine or haloperidol, and validate results with knockout mouse models to confirm target specificity .

Handling Hazard Mitigation

Q: What safety protocols are critical for handling this compound given its toxicity profile? A: Classified as a UN3438 (Poisonous Solid, Packing Group III) , use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal exposure. In case of spills, neutralize with activated charcoal and dispose via hazardous waste protocols. Emergency response should follow ERG Guide 153 , including decontamination with soap/water and immediate medical evaluation for symptoms like dizziness or respiratory distress .

Methodological Challenges in Data Interpretation

Q: How should researchers address discrepancies in reported bioactivity data for this compound? A: Contradictions may arise from stereochemical impurities or solvent-dependent aggregation . Validate purity with 2D-NMR (COSY, NOESY) and test activity in multiple solvent systems (e.g., DMSO vs. saline). Compare results across cell lines (e.g., SH-SY5Y vs. PC12) to rule out model-specific artifacts. Cross-reference with structurally related compounds like methoxamine hydrochloride to identify conserved pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol
Reactant of Route 2
Reactant of Route 2
alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.